molecular formula C22H31ClN2O3S B609925 (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide CAS No. 2040055-81-8

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide

Cat. No.: B609925
CAS No.: 2040055-81-8
M. Wt: 439.01
InChI Key: LDMGPGYFWNPBTL-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonamide group, and multiple alkyl substituents, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl bromide under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethylmorpholin-2-yl)methanesulfonyl chloride
  • (4-Ethylmorpholin-2-yl)methanamine
  • 4-[(4-ethylmorpholin-2-yl)methoxy]-2-methylbenzoic acid

Uniqueness

(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the morpholine ring, sulfonamide group, and isopropyl substituent contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVAENOUMHBBT-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H](C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide
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